N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide
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Description
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide, also known as 4-Hydroxytamoxifen (4-OHT), is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a synthetic compound that acts as an antagonist of the estrogen receptor (ER) in breast tissue, but as an agonist in bone tissue. The compound is commonly used to study the mechanisms of estrogen receptor signaling and breast cancer.
Scientific Research Applications
Antifungal Activity
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide: derivatives have been synthesized and tested for their antifungal properties. These compounds have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some derivatives exhibited more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .
Mitochondrial Function and Plant Protection
The mitochondrial complex II plays a crucial role in plant protection against many phytopathogenic fungi. Carboxanilide fungicides, which include N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide derivatives, can specifically bind to the ubiquinone-binding site of the mitochondrial complex II. This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .
Biochemical Pathways of Nicotinamide-Derived Pyridones
As catabolites of nicotinamide, pyridones, which include N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide , are often included in metabolomics measurements. They are associated with pathological outcomes in conditions such as acute kidney injury (AKI). Pyridones are oxidation products of nicotinamide and its derivatives, and their biochemical pathways are essential for understanding their physiological relevance .
Autophagy Induction in HepG3 Cells
One of the pyridone derivatives, which is structurally related to N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide , has been demonstrated to induce autophagy in HepG3 cells. This process occurs at concentrations comparable to physiological concentrations of this species in the plasma of AKI patients .
Synthesis Characterization
The synthesis of N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide derivatives involves characterizing the target compounds by spectral data, including 1H-NMR, 13C-NMR, IR, MS, and elemental analysis. This characterization is crucial for confirming the structure of the synthesized compounds and for further application in various biological assays .
Antifungal Assay Preparation
In preparation for antifungal assays, the N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide compounds are dissolved in dimethyl sulfoxide (DMSO) before being mixed with potato dextrose agar (PDA). This preparation is essential for testing the antifungal efficacy of the compounds against various fungal species .
properties
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-3-1-2-10(8-12)9-15-13(17)11-4-6-14-7-5-11/h1-8,16H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZOUXSUCUJULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.